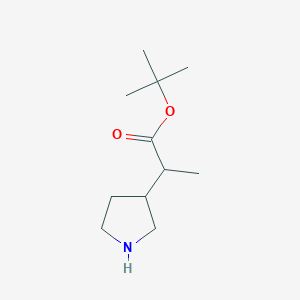

Tert-butyl 2-pyrrolidin-3-ylpropanoate

Description

Properties

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYGRJOEKWVCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure Tert Butyl 2 Pyrrolidin 3 Ylpropanoate

Strategies for the Stereocontrolled Construction of the Pyrrolidine (B122466) Core

Ring-Forming Reactions from Acyclic Precursors

The de novo construction of the pyrrolidine ring from acyclic precursors offers a versatile approach to introduce desired substituents with high stereocontrol. Various methodologies have been developed to achieve this, including multicomponent reactions and cycloaddition strategies.

One notable approach involves a highly diastereoselective TiCl₄-catalyzed multicomponent coupling reaction. This method allows for the construction of up to three contiguous asymmetric centers in a single operation, providing a rapid entry to functionalized pyrrolidines. nih.gov While not directly yielding the target molecule, this strategy highlights the potential of multicomponent reactions to assemble complex pyrrolidine structures from simple starting materials.

Another powerful tool for pyrrolidine synthesis is the [3+2] cycloaddition reaction of azomethine ylides. This reaction can generate multiple stereocenters in a single step with high diastereoselectivity. mdpi.com The stereochemical outcome is often controlled by the geometry of the azomethine ylide and the nature of the dipolarophile. While specific examples for the synthesis of tert-butyl 2-pyrrolidin-3-ylpropanoate via this method are not extensively reported, the general applicability of this reaction makes it a promising avenue for future exploration.

Functionalization and Derivatization of Pre-existing Pyrrolidine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing, often readily available, chiral pyrrolidine scaffold, such as proline or its derivatives. This approach leverages the inherent chirality of the starting material to direct the stereoselective introduction of the desired propanoate side chain at the C-3 position.

Transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.govrsc.orgacs.orgwiley.com This methodology can be applied to the C-3 position of N-protected pyrrolidines. By employing a suitable directing group on the nitrogen atom, a transition metal catalyst can selectively activate the C-H bond at the 3-position, allowing for the introduction of various functional groups, including those that could be precursors to the tert-butyl propanoate moiety. While direct coupling with a propanoate equivalent is challenging, this strategy offers a convergent and atom-economical approach.

Enantioselective and Diastereoselective Approaches to the Propanoate Moiety

The stereoselective installation of the propanoate side chain at the C-3 position of the pyrrolidine ring is a critical step in the synthesis of enantiopure this compound. Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or transition metal complexes, provides the most elegant and efficient solutions to this challenge.

Asymmetric Catalysis in C-C Bond Formation

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Proline and its derivatives are prominent organocatalysts that can activate substrates through the formation of enamines or iminium ions. unibo.itmdpi.comnih.gov

A key organocatalytic strategy for introducing the propanoate side chain is the asymmetric Michael addition of a propanoate-derived nucleophile to a pyrroline (B1223166) electrophile. Chiral amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones with high enantioselectivity. While direct application to the synthesis of this compound is not widely documented, the vinylogous Michael addition represents a conceptually related and powerful approach. For instance, the organocatalytic enantioselective vinylogous Michael addition of 1,3-indandione-derived pronucleophiles to nitroalkenes demonstrates the potential of this strategy to create multiple stereocenters with high diastereo- and enantiocontrol. nih.gov

The table below summarizes representative organocatalytic Michael addition reactions, showcasing the potential for high enantioselectivity in C-C bond formation.

| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | ee (%) | Reference |

| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Malonate | Toluene | 95 | 98 | unibo.it |

| Chiral Thiourea | Nitroalkene | 1,3-Dicarbonyl | CH₂Cl₂ | 92 | 94 | mdpi.com |

| Chiral Squaramide | Chalcone | γ-Butenolide | Toluene | 85 | 91 | mdpi.com |

This table presents generalized data for analogous reactions to illustrate the potential of the methodology.

Transition metal catalysis offers a broad spectrum of transformations for asymmetric C-C bond formation. Metals such as palladium, rhodium, and copper, in conjunction with chiral ligands, can catalyze a variety of reactions with high stereocontrol.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. This reaction could be envisioned for the synthesis of this compound by reacting a suitable 3-substituted pyrroline derivative with a tert-butyl propanoate enolate or its equivalent. The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center.

Another relevant transition metal-catalyzed approach is the asymmetric hydrogenation of a pyrrolidine precursor bearing an exocyclic double bond conjugated to the propanoate moiety. Chiral rhodium or ruthenium catalysts are highly effective for the enantioselective reduction of various unsaturated substrates. researchgate.net

The following table provides a conceptual overview of the potential application of transition metal-catalyzed reactions for the synthesis of the target compound.

| Metal/Ligand | Reaction Type | Substrate 1 | Substrate 2 | Stereoselectivity |

| Pd / Chiral Phosphine | Asymmetric Allylic Alkylation | 3-Allyl-pyrrolidine derivative | tert-Butyl propanoate enolate | High ee |

| Rh / Chiral Diphosphine | Asymmetric Hydrogenation | 3-(1-(tert-Butoxycarbonyl)vinyl)pyrrolidine | H₂ | High de and ee |

| Cu / Chiral Ligand | Asymmetric Conjugate Addition | Pyrroline derivative | tert-Butyl α,β-unsaturated propanoate | High ee |

This table is illustrative of potential synthetic strategies and does not represent experimentally verified data for the specific target molecule.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a powerful and well-established strategy for asymmetric synthesis. In the context of producing enantiopure pyrrolidine derivatives, N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, has proven to be particularly effective. nih.gov This methodology relies on the temporary attachment of the chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product. nih.gov

The general approach involves the condensation of the chiral N-tert-butanesulfinamide with a suitable keto-ester precursor to form an N-sulfinyl imine. This intermediate then undergoes a diastereoselective transformation, such as a reduction or a cycloaddition reaction, to establish the stereocenters of the pyrrolidine ring. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the approach of reagents to the opposite face, thus inducing high diastereoselectivity. nih.gov For instance, in the synthesis of densely substituted pyrrolidines, the N-tert-butanesulfinyl group acts as a potent electron-withdrawing group in 1-azadienes, facilitating highly diastereoselective [3+2] cycloadditions with azomethine ylides. nih.gov The (S)-configuration of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product. nih.gov After the desired transformation, the auxiliary can be readily removed under mild acidic conditions. nih.gov

Table 1: Diastereoselective Synthesis of Pyrrolidine Derivatives Using N-tert-Butanesulfinamide Auxiliary

| Entry | Substrate | Reagent/Reaction | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | N-sulfinyl imine of a γ-ketoester | L-Selectride reduction | >95:5 |

| 2 | N-sulfinyl-1-azadiene | Azomethine ylide cycloaddition | 90:10 to >98:2 |

This table presents representative data for the synthesis of substituted pyrrolidines using N-tert-butanesulfinamide as a chiral auxiliary, demonstrating the high levels of diastereoselectivity that can be achieved.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis has emerged as a powerful approach, combining the selectivity of biocatalysts with the efficiency of traditional organic chemistry to create complex chiral molecules. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of enantio- and regioselectivity under mild conditions. For the synthesis of enantiopure this compound, transaminases (TAs) are particularly relevant enzymes. chemrxiv.org

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, generating a chiral amine with high enantiomeric excess. chemrxiv.org A potential chemoenzymatic route to this compound could involve the asymmetric amination of a suitable keto-precursor, tert-butyl 2-(3-oxopropyl)propanoate, using a stereocomplementary pair of (R)- and (S)-selective transaminases to access either enantiomer of the final product. The subsequent intramolecular reductive amination would then form the pyrrolidine ring. The choice of the specific transaminase is crucial and often requires screening a library of enzymes to find one with the desired activity and selectivity for the target substrate.

Table 2: Potential Application of Transaminases in the Synthesis of Chiral 3-Substituted Pyrrolidines

| Entry | Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | (R)-selective transaminase | γ-Ketoester | (R)-γ-Amino ester | >99% |

This table illustrates the potential of using (R)- and (S)-selective transaminases for the asymmetric synthesis of a key chiral amine intermediate, which can then be cyclized to the desired 3-substituted pyrrolidine.

Strategic Incorporation and Role of the Tert-butyl Ester Group

The tert-butyl ester group in the target molecule is not merely a passive component but plays a crucial role in the synthetic strategy, influencing both the protection of the carboxylic acid functionality and the stereochemical outcome of key reactions.

Protecting Group Strategies and Orthogonal Deprotection

In a multi-step synthesis, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. The tert-butyl ester serves as an effective protecting group for the carboxylic acid moiety of the propanoate side chain. Its steric bulk prevents it from undergoing reactions under conditions that might affect other parts of the molecule.

A key advantage of the tert-butyl ester is its susceptibility to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents, including those used for hydrogenolysis and saponification of other ester types. This stability profile allows for orthogonal deprotection strategies. For example, if the pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group, the Cbz group can be selectively removed by hydrogenolysis without affecting the tert-butyl ester. Conversely, the tert-butyl ester can be removed with acid without cleaving the Cbz group. This orthogonality provides synthetic flexibility when constructing more complex molecules based on the pyrrolidine-propanoate scaffold.

Influence of the Tert-butyl Moiety on Reaction Kinetics and Stereoselectivity

The steric hindrance of the tert-butyl group can significantly impact the kinetics and stereoselectivity of reactions. The bulky nature of this group can influence the conformational preferences of the molecule, thereby directing the approach of reagents and influencing the stereochemical outcome of reactions at nearby stereocenters.

Experimental data and computational studies have shown that the presence of a tert-butyl group can have a remarkable effect on both the reaction rate and the enantioselectivity in various transformations. For instance, in the context of pyrrolidine nitroxides, the presence of bulky tert-butyl groups adjacent to the N-O• moiety has been shown to significantly affect the kinetics of their reduction. nih.govnih.gov While not a synthetic reaction, this demonstrates the profound kinetic influence of the tert-butyl group. In synthetic transformations, this steric influence can be harnessed to enhance the desired stereoselectivity. For example, in asymmetric additions to carbonyls or imines, a bulky tert-butyl ester can favor the formation of one diastereomer over another by creating a more sterically demanding environment that biases the trajectory of the incoming nucleophile. mdpi.com

Table 3: Kinetic Data on the Reduction of Pyrrolidine Nitroxides with Varying Steric Hindrance

| Compound | Substituents at α-carbons | Rate Constant for Reduction with Ascorbate (M⁻¹s⁻¹) |

|---|---|---|

| 1a | 2,5-diethyl-2,5-di-tert-butyl (trans) | (7.0 ± 2) x 10⁻⁵ |

This table shows the second-order rate constants for the reduction of two diastereomeric pyrrolidine nitroxides. The significant difference in reduction rates highlights the profound impact of the spatial arrangement of bulky tert-butyl groups on reaction kinetics. nih.gov

Convergent and Divergent Synthetic Pathways to Complex Pyrrolidine-Propanoate Architectures

The this compound scaffold can serve as a starting point for the synthesis of more complex molecules. Both convergent and divergent synthetic strategies can be employed to build upon this core structure.

In contrast, a divergent synthesis begins with a common intermediate, which is then elaborated through different reaction pathways to generate a library of structurally related compounds. Starting with enantiopure this compound, a divergent approach could be used to create a variety of derivatives. For instance, the pyrrolidine nitrogen could be functionalized with different substituents, or the tert-butyl ester could be hydrolyzed and the resulting carboxylic acid could be converted into a range of amides or other esters. Recent advances have demonstrated catalyst-controlled divergent syntheses of C2- and C3-alkylated pyrrolidines from a common 3-pyrroline (B95000) precursor, showcasing the power of this approach to generate molecular diversity from a single starting material. nih.gov Similarly, iridium-catalyzed domino reactions of vinylaziridines have been shown to provide divergent access to functionalized pyrrolidines and pyrrolines. nih.gov

Mechanistic Elucidation of Reactions Involving Tert Butyl 2 Pyrrolidin 3 Ylpropanoate

Detailed Investigations of Stereochemical Induction and Control

The stereochemical architecture of pyrrolidine (B122466) derivatives is crucial for their function, particularly in asymmetric synthesis where they are used as catalysts or chiral building blocks. nih.gov The control of stereochemistry during the synthesis of substituted pyrrolidines, such as the title compound, is a primary focus of synthetic methodology.

Research into the diastereoselective synthesis of substituted pyrrolidines has shown that the stereochemical outcome is highly dependent on reaction conditions and the nature of the reactants. For instance, in multicomponent reactions designed to produce highly functionalized pyrrolidines, the choice of Lewis acid and solvent can dictate the formation of a single diastereomer. nih.gov A TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and allyltrimethylsilane (B147118) afforded a highly substituted pyrrolidine as a single diastereomer in 90% yield, demonstrating the construction of up to three contiguous asymmetric centers in one operation. nih.gov

In other approaches, such as the iodocyclization of γ,δ-unsaturated O,N-acetals, the geometry of the starting alkene dictates the final stereochemistry. Z-isomers undergo diastereoselective cyclization through a chair-like transition state, whereas E-isomers are unreactive due to unfavorable steric interactions (A¹,³ strain). acs.org This level of control is essential for producing specific stereoisomers of complex molecules like tert-butyl 2-pyrrolidin-3-ylpropanoate.

The table below summarizes findings from a study on the diastereoselective synthesis of silyl-substituted pyrrolidines, illustrating how the choice of reagents influences stereochemical outcomes. acs.org

Furthermore, the inherent chirality of the pyrrolidine ring itself can direct subsequent reactions. A "memory of chirality" effect has been observed in intramolecular Sₙ2′ reactions of α-amino ester enolates, where a single chiral center in the substrate leads to the formation of a functionalized pyrrolidine with excellent diastereoselectivity and enantioselectivity. elsevierpure.com This principle suggests that the stereocenters in this compound would strongly influence the stereochemical course of its reactions.

Examination of Reaction Intermediates and Transition States

The mechanism of reactions involving pyrrolidines often proceeds through distinct intermediates and transition states, which have been elucidated through both computational and experimental studies. Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the energy landscapes of these reactions.

In the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles, DFT calculations revealed a mechanism initiated by a facile hydride abstraction from the α-nitrogen position. nih.govacs.org This step forms an iminium ion pair intermediate through a low-energy transition state. nih.govacs.org Subsequent deprotonation of this iminium salt generates a dihydropyrrole, which undergoes a second hydride abstraction to yield the final pyrrole (B145914) product. nih.govacs.org

The table below presents computed energy barriers for key steps in the synthesis of pyrrolidinedione derivatives, highlighting the energetic feasibility of different intermediates and transition states. nih.govrsc.org

These computational models provide a molecular-level understanding of the reaction pathway, identifying the rate-determining steps and the structures of transient species that are often impossible to observe experimentally. For a compound like this compound, such analyses would be crucial in predicting its reactivity and designing selective transformations.

Exploration of Proton Transfer and Tautomeric Equilibria in Related Pyrrolidine Systems

Proton transfer and tautomerism are fundamental processes that can significantly influence the reactivity and structure of heterocyclic compounds. In systems related to this compound, particularly those containing amide functionalities like 2-pyrrolidone, lactam-lactim tautomerism is a key equilibrium. vedantu.com

Quantum chemical studies have established that in both the gaseous phase and aqueous solution, the lactam form of 2-pyrrolidone is thermodynamically more stable than the lactim (pyrroline-2-ol) form. researchgate.net However, the aqueous medium stabilizes the lactim tautomer to a greater extent than the lactam. researchgate.net This solvent-dependent equilibrium can be a prerequisite for certain reactions, such as complexation with metal ions. researchgate.net Experimental techniques, including 2D IR spectroscopy, have been used to directly observe and characterize the kinetics of ground-state lactam-lactim tautomerization in aqueous solutions, revealing that the process can occur on a nanosecond timescale and is often mediated by bridging water molecules. nih.govnih.gov

The table below shows the calculated relative stabilities of tautomers in a series of 1-benzamidoisoquinoline derivatives, demonstrating how electronic effects of substituents can shift the equilibrium.

While this compound itself does not possess an amide group, these principles of proton transfer are directly applicable to its secondary amine nitrogen. The basicity and nucleophilicity of this nitrogen are central to many of its potential reactions, and its protonation state will be highly dependent on the reaction medium.

Role of Substrate and Catalyst Interactions in Mechanistic Pathways

In catalyzed reactions, the precise interactions between the substrate and the catalyst are paramount in determining the reaction's course and stereochemical outcome. Noncovalent interactions—such as hydrogen bonding, π-stacking, and van der Waals forces—play a decisive role in stabilizing the transition state that leads to the desired product. acs.orgnih.govacs.org

Detailed mechanistic studies of enantioselective reactions catalyzed by chiral gold(I) complexes bearing pyrrolidine-based ligands provide a clear example of this principle. nih.govacs.orgchemrxiv.org DFT calculations and Non-Covalent Interaction (NCI) plots have been used to analyze the chiral binding pockets of these catalysts. nih.govresearchgate.netnih.gov These studies reveal that attractive noncovalent interactions between the substrate and the catalyst direct a specific enantioselective folding of the substrate within the catalyst's chiral pocket. nih.govacs.orgchemrxiv.orgresearchgate.netnih.gov

For example, in the intramolecular [4+2] cycloaddition of arylalkynes, T-shaped π-π interactions between an aromatic ring on the substrate and an aryl substituent on the catalyst's pyrrolidine moiety were found to be the major stabilizing force in the preferred transition state. nih.gov This specific binding orientation accounts for the observed absolute configuration of the product. acs.org The enantiomeric ratio of the products is highly sensitive to the structure of the catalyst, with small modifications to the pyrrolidine ligand leading to the formation of opposite enantiomers. acs.orgnih.gov

The following table correlates the catalyst structure with the enantiomeric ratio achieved in a gold-catalyzed [4+2] cycloaddition, highlighting the sensitivity of the stereochemical outcome to catalyst design. acs.org

These findings underscore that for a substrate like this compound, its interactions within a chiral catalyst's active site would be the key determinant of reaction efficiency and selectivity, with subtle noncovalent forces dictating the mechanistic pathway.

Compound Index

Advanced Spectroscopic and Computational Characterization of Tert Butyl 2 Pyrrolidin 3 Ylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For Tert-butyl 2-pyrrolidin-3-ylpropanoate, 1D and 2D NMR experiments are crucial for assigning the relative stereochemistry of the substituents at the C2 and C3 positions.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space correlations between protons that are in close proximity (typically < 5 Å). acdlabs.comacdlabs.com This information is critical for distinguishing between the cis and trans diastereomers of this compound.

In the cis isomer, the propanoate group at C3 and the hydrogen at C2 (H2) are on the same face of the pyrrolidine (B122466) ring. Consequently, a distinct NOE/ROE correlation is expected between H2 and the methylene (B1212753) protons (Hα) of the propanoate side chain. Conversely, in the trans isomer, these groups are on opposite faces of the ring, and such a correlation would be absent or significantly weaker. Instead, a correlation between the C3 proton (H3) and H2 would be more pronounced. By analyzing the pattern of these through-space interactions, the relative configuration can be unambiguously assigned.

Table 1: Hypothetical NOESY/ROESY Correlations for Stereochemical Assignment

| Interacting Protons | Expected Correlation in cis Isomer | Expected Correlation in trans Isomer | Rationale |

| H2 ↔ Hα (propanoate) | Strong | Weak/Absent | Protons are spatially close on the same face of the ring. |

| H2 ↔ H3 | Weak/Moderate | Strong | Protons are on opposite faces but may have some proximity depending on ring pucker. |

| H3 ↔ Hα (propanoate) | Weak/Absent | Strong | Protons are on opposite faces of the ring. |

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.gov The energy barrier for the interconversion between these conformers is often low, leading to averaged signals in the NMR spectrum at room temperature. rsc.org

Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. By lowering the temperature, the rate of interconversion can be slowed down on the NMR timescale. This may lead to the decoalescence of signals, where a single averaged peak splits into multiple distinct peaks corresponding to the individual conformers. nii.ac.jp Analysis of the spectra at different temperatures allows for the determination of the coalescence temperature and, subsequently, the calculation of the Gibbs free energy of activation (ΔG‡) for the ring-flipping process using the Eyring equation. This provides quantitative insight into the conformational flexibility and the relative stability of the different ring puckers. rsc.org

Table 2: Hypothetical Thermodynamic Data from Variable Temperature NMR

| Dynamic Process | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | ΔG‡ (kcal/mol) |

| Pyrrolidine Ring Inversion | 220 K | 150 s-1 | 10.5 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million, ppm). mdpi.com

For this compound, with a molecular formula of C₁₁H₂₁NO₂, the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. mdpi.comnih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 200.16451 Da |

| Measured Exact Mass | 200.16438 Da |

| Mass Error | -0.65 ppm |

| Conclusion | Elemental composition confirmed. |

X-ray Crystallographic Analysis for Solid-State Structure and Chiral Purity

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density in the solid state to determine the precise three-dimensional arrangement of atoms. mdpi.com If a suitable single crystal of this compound can be grown, this technique would offer an unambiguous determination of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the relative stereochemistry (cis or trans) of the substituents without ambiguity. nih.gov Furthermore, it would reveal the preferred conformation of the pyrrolidine ring (e.g., Cγ-endo or Cγ-exo pucker) and the orientation of the side chains within the crystal lattice. nih.gov For a chirally pure sample, the use of anomalous dispersion would allow for the determination of the absolute configuration of the stereocenters. The resulting crystallographic data also serves as a benchmark for validating the results of computational chemistry studies. researchgate.net

Table 4: Hypothetical Crystallographic Data Summary

| Parameter | Hypothetical Value | Information Provided |

| Crystal System | Monoclinic | Crystal lattice symmetry |

| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric structure |

| a, b, c (Å) | 8.5, 12.1, 10.3 | Unit cell dimensions |

| β (°) | 105.2° | Unit cell angle |

| Z | 4 | Number of molecules in the unit cell |

| R-factor | 0.045 | Quality of the structural model fit to the data |

Computational Chemistry Approaches for Molecular Conformation and Electronic Structure

Computational chemistry provides powerful theoretical insights into molecular properties, complementing experimental data and helping to rationalize observed behaviors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and energetics of molecules. capes.gov.br For this compound, DFT calculations can be used to model the potential energy surface and identify stable conformers for both the cis and trans isomers.

By performing geometry optimizations, the lowest energy (most stable) conformations of the molecule can be predicted. The calculations can quantify the energy difference between various ring puckers and side-chain orientations, providing a theoretical basis for the conformational preferences observed in solution by VT-NMR. frontiersin.org The relative energies of the most stable cis and trans isomers can also be calculated to predict their thermodynamic stability. nih.govacs.org

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy and distribution of the HOMO indicate the most likely sites for electrophilic attack (nucleophilic regions), while the LUMO identifies regions susceptible to nucleophilic attack (electrophilic regions). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. arabjchem.org

Table 5: Hypothetical DFT Calculation Results (B3LYP/6-31G)*

| Isomer/Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| trans (Cγ-endo) | 0.00 (most stable) | -6.52 | 1.88 | 8.40 |

| trans (Cγ-exo) | +1.85 | -6.58 | 1.95 | 8.53 |

| cis (Cγ-endo) | +2.50 | -6.65 | 2.01 | 8.66 |

| cis (Cγ-exo) | +4.10 | -6.71 | 2.05 | 8.76 |

Lack of Publicly Available Research Data for this compound

A comprehensive search of publicly accessible scientific literature and databases has revealed a significant lack of specific research data concerning the advanced spectroscopic and computational characterization of this compound, particularly in the areas of conformational analysis and energy landscape mapping.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with a focus on "Conformational Analysis and Energy Landscape Mapping" as requested. The generation of such an article would require access to non-public, proprietary research or the commissioning of new computational and experimental studies.

Applications of Tert Butyl 2 Pyrrolidin 3 Ylpropanoate As a Chiral Building Block in Academia

Utilization in the Asymmetric Synthesis of Diverse Molecular Scaffolds

The inherent chirality of tert-butyl 2-pyrrolidin-3-ylpropanoate makes it a powerful tool in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. The pyrrolidine (B122466) ring can act as a chiral auxiliary or a ligand for a metal catalyst, influencing the stereochemical outcome of a reaction.

In organocatalysis, pyrrolidine-based structures are fundamental components of many catalysts, particularly in proline-catalyzed reactions. mdpi.comunibo.it The tert-butyl ester and the propanoate side chain of this compound can be modified to fine-tune the steric and electronic properties of the resulting catalyst, thereby enhancing enantioselectivity in reactions such as aldol (B89426) and Michael additions. The tert-butyl group, in particular, has been shown to play a significant role in improving reaction rates and enantioselectivity in certain asymmetric reactions. mdpi.comunibo.it

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, and methods to synthesize functionalized pyrrolidines are of great interest. nih.govresearchgate.netrsc.orgnih.govnih.gov this compound can serve as a starting point for the synthesis of more complex pyrrolidine-containing molecules through the modification of its functional groups. For example, the secondary amine can be functionalized, and the ester can be hydrolyzed or reduced to introduce further diversity.

| Reaction Type | Catalyst/Auxiliary Type | Key Feature of Pyrrolidine Scaffold | Typical Products |

|---|---|---|---|

| Aldol Reaction | Prolinamide-based organocatalyst | Chiral amine for enamine formation | β-Hydroxy ketones/aldehydes |

| Michael Addition | Pyrrolidine-sulfonamide catalyst | Directs stereoselective conjugate addition | γ-Nitro ketones/aldehydes |

| [3+2] Cycloaddition | Azomethine ylide precursor | Forms the core of the new pyrrolidine ring | Poly-substituted pyrrolidines |

Precursor for Complex Natural Product Synthesis

The pyrrolidine ring is a common motif in a vast array of natural products, many of which exhibit significant biological activity. Consequently, the development of synthetic routes to these complex molecules often relies on the use of chiral pyrrolidine building blocks. This compound, with its defined stereochemistry and versatile functional groups, is an ideal precursor for the synthesis of such natural products.

The synthesis of natural products often involves the construction of a complex carbon skeleton with precise stereochemical control. The propanoate side chain of this compound can be elaborated through various carbon-carbon bond-forming reactions to build up the required molecular framework. The tert-butyl ester provides a robust protecting group that can be removed under specific conditions later in the synthetic sequence.

Integration into Peptidomimetic and Unnatural Amino Acid Frameworks

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. The rigid pyrrolidine scaffold of this compound can be used to constrain the conformation of a peptide chain, which can lead to enhanced binding affinity and selectivity for a biological target.

Furthermore, this chiral building block is a valuable precursor for the synthesis of unnatural amino acids. acs.orgnih.govnih.govresearchgate.netbioascent.com By modifying the propanoate side chain and the pyrrolidine ring, novel amino acid structures can be created and incorporated into peptides to probe structure-activity relationships or to develop new therapeutic agents. The synthesis of unnatural amino acids is a significant area of research, as these molecules are key components in modern drug discovery. researchgate.netbioascent.com

| Application | Role of this compound | Resulting Structure |

|---|---|---|

| Peptidomimetic Design | Provides a rigid scaffold to mimic peptide turns | Conformationally constrained peptides |

| Unnatural Amino Acid Synthesis | Serves as a chiral template for side chain and backbone modification | Novel α- or β-amino acids with a pyrrolidine ring |

Derivatization Strategies for Accessing Functionalized Pyrrolidine-Propanoate Derivatives

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its functional groups. A variety of derivatization strategies have been developed to access a wide range of functionalized pyrrolidine-propanoate derivatives.

The secondary amine of the pyrrolidine ring can undergo N-alkylation, N-acylation, or N-arylation to introduce a diverse range of substituents. These modifications can be used to modulate the biological activity of the molecule or to attach it to a solid support for combinatorial synthesis. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol. This alcohol can be further functionalized through oxidation or conversion to a leaving group for nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions have also been employed to introduce aryl or vinyl groups at the 3-position of the pyrrolidine ring, further expanding the structural diversity that can be achieved from this versatile building block. researchgate.netnih.govnih.govchemrxiv.org

Contributions to Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy for the efficient synthesis of a wide variety of structurally diverse molecules for high-throughput screening to identify new drug leads. acs.orgresearchgate.net The pyrrolidine scaffold is well-suited for DOS due to its three-dimensional structure and the potential for introducing multiple points of diversity. nih.gov

This compound can serve as a starting point for the construction of a chemical library based on the pyrrolidine core. By applying a series of parallel reactions to modify the functional groups of the molecule, a large number of distinct compounds can be rapidly synthesized. For example, a library of N-acylated and side-chain-modified derivatives could be generated to explore the structure-activity relationships of a particular biological target. The use of solid-phase synthesis techniques can further streamline the process of library generation.

Future Perspectives and Emerging Research Avenues for Pyrrolidine Propanoate Systems

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. For pyrrolidine-propanoate systems, this translates into moving beyond traditional multi-step sequences that often require harsh reagents and protecting group manipulations.

Emerging research is centered on the following areas:

Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules in a single operation from three or more starting materials, thereby increasing synthetic efficacy and atom economy. nih.govtandfonline.com Recent developments have showcased novel diastereoselective MCRs for creating highly substituted pyrrolidines. acs.orgnih.gov Future work will likely focus on expanding the scope of MCRs to directly synthesize pyrrolidine-propanoate esters, potentially using ultrasound or microwave irradiation to accelerate reactions and improve yields. tandfonline.comresearchgate.net

Biocatalysis: The use of enzymes offers a highly sustainable and selective route to chiral molecules. researchgate.net Engineered enzymes, such as imine reductases (IREDs) and evolved cytochrome P450 variants, are being developed to catalyze the asymmetric synthesis of chiral pyrrolidines. researchgate.netescholarship.org A key future direction is the development of biocatalytic pathways for intramolecular C(sp³)-H amination, which could provide a direct and efficient route to the pyrrolidine (B122466) core from simple azide (B81097) precursors. escholarship.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to pyrrolidine synthesis can reduce reaction times and improve control over reaction parameters, leading to higher yields and purities.

Use of Greener Solvents: A significant push is being made to replace traditional organic solvents with more environmentally benign alternatives like water or deep eutectic systems (DESs). researchgate.net Research has demonstrated that certain asymmetric reactions can be effectively catalyzed by proline derivatives in water, paving the way for more sustainable synthetic protocols. nih.gov

Strategies for Enhanced Enantioselectivity and Diastereoselectivity

Achieving precise control over stereochemistry is paramount in the synthesis of bioactive molecules. For pyrrolidine-propanoates, which can possess multiple stereocenters, the development of highly stereoselective methods is a critical research focus.

Key strategies for the future include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acids L-proline and 4-hydroxy-L-proline, remains a robust strategy for producing optically pure pyrrolidine derivatives. mdpi.comnih.gov While this method is effective, a limitation is the difficulty of introducing diverse functionalities at various positions on the ring. mdpi.com Future research will aim to develop more versatile functionalization techniques for these chiral precursors.

Substrate and Reagent Control: The inherent chirality of a starting material or reagent can be used to direct the stereochemical outcome of a reaction. For instance, diastereoselective Mannich reactions using chiral sulfinimines followed by iodocyclization have been developed to forge the pyrrolidine ring stereoselectively. acs.org

Advanced Catalyst Design: The design of novel chiral catalysts is central to improving stereoselectivity. This includes developing new organocatalysts, metal complexes, and biocatalysts that can create specific stereoisomers with high fidelity. mappingignorance.org One-pot operations that construct multiple contiguous asymmetric centers are particularly efficient and desirable. acs.orgnih.gov For example, TiCl₄-catalyzed multicomponent coupling reactions have been shown to produce functionalized pyrrolidines with up to three stereocenters in a single step. nih.gov

Below is a table summarizing various stereoselective synthetic approaches for pyrrolidine derivatives.

| Synthetic Strategy | Key Features | Stereochemical Control | Representative Example |

|---|---|---|---|

| Asymmetric Multicomponent Reactions | High atom and step economy; construction of multiple stereocenters in one pot. acs.orgnih.gov | High diastereoselectivity. nih.gov | TiCl₄-catalyzed reaction of phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov |

| Chiral Pool Synthesis | Starts from naturally occurring chiral molecules like L-proline. mdpi.com | High optical purity. mdpi.com | Synthesis of pyrrolidine-containing drugs from 4-hydroxyproline. nih.gov |

| Organocatalysis | Metal-free; often uses proline-derived catalysts. nih.govunibo.it | High enantioselectivity (ee). unibo.it | Michael addition of aldehydes to nitroalkenes using diarylprolinol silyl (B83357) ethers. unibo.it |

| Biocatalysis | Sustainable; uses enzymes for high selectivity under mild conditions. escholarship.org | Excellent enantioselectivity (up to 99:1 er). escholarship.org | Intramolecular C(sp³)-H amination catalyzed by engineered cytochrome P411. escholarship.org |

Exploration of Catalytic Asymmetric Transformations

Catalytic asymmetric synthesis is one of the most powerful tools for creating chiral molecules efficiently. The field is continuously evolving, with new catalysts and transformations being reported that expand the capabilities of synthetic chemists.

Future research in this area will likely concentrate on:

Asymmetric 1,3-Dipolar Cycloadditions: This reaction, particularly involving azomethine ylides, is a highly effective method for constructing the pyrrolidine ring with the potential to create four new stereocenters. mappingignorance.orgrsc.org The development of novel chiral metal catalysts (e.g., based on Cu(I) or Ag(I)) and organocatalysts continues to be a major focus to control both regio- and stereoselectivity. mappingignorance.orgrsc.org

Organocatalysis: Since the discovery of proline-catalyzed asymmetric reactions, organocatalysis has become a central pillar of stereoselective synthesis. unibo.it Future developments will involve the design of more sophisticated bifunctional catalysts, such as prolinamide-thioureas and sugar-amide-pyrrolidine derivatives, that can promote challenging transformations with high enantiocontrol through a network of non-covalent interactions like hydrogen bonding. mdpi.com

Enantioselective C-H Functionalization: The direct, stereoselective functionalization of C-H bonds is a highly sought-after transformation that can streamline synthetic routes. Catalytic strategies that enable the enantioselective C(sp³)–H amination or alkylation to form the pyrrolidine ring are at the forefront of synthetic innovation. nih.gov

Ring-Closing Metathesis (RCM): Enyne metathesis is an efficient method for synthesizing chiral pyrrolidine derivatives under mild conditions. acs.org Future work will likely explore new catalysts that can tolerate a wider range of functional groups, particularly basic nitrogen atoms, without the need for protecting groups. acs.org

Expanding the Scope of Synthetic Applications for Pyrrolidine-Based Chiral Esters

Chiral pyrrolidine-based esters like tert-butyl 2-pyrrolidin-3-ylpropanoate are not merely synthetic targets but are crucial intermediates for building more complex and biologically active molecules. The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its pharmaceutical importance. nih.govnih.gov

Emerging applications and future directions include:

Drug Discovery: The pyrrolidine ring is a key component in drugs for a wide range of conditions, including viral infections, migraines, and diabetes. mdpi.comnih.gov Future work will involve using pyrrolidine-propanoate building blocks to create novel compound libraries for screening against new biological targets, such as the Mcl-1 protein in cancer therapy or as anticonvulsant agents. nih.govwikipedia.org

Natural Product Synthesis: Many complex alkaloids and other natural products contain the pyrrolidine motif. nih.gov Advanced synthetic strategies will enable the more efficient total synthesis of these molecules, using pyrrolidine esters as key chiral synthons.

Development of Novel Organocatalysts: The pyrrolidine structure itself is the basis for some of the most successful classes of organocatalysts. nih.gov Chiral pyrrolidine esters can be elaborated into new catalytic structures, including those immobilized on solid supports or integrated into hybrid materials for easier recovery and reuse. nih.gov

The table below lists examples of drug classes and specific compounds that feature the pyrrolidine scaffold, underscoring the importance of its derivatives as synthetic precursors.

| Drug Class / Name | Therapeutic Use | Role of Pyrrolidine Scaffold |

|---|---|---|

| Antiviral Agents (e.g., Daclatasvir, Glecaprevir) | Hepatitis C treatment. mdpi.com | Forms the core structure, often synthesized from proline derivatives. mdpi.com |

| ACE Inhibitors (e.g., Enalapril) | Hypertension treatment. mdpi.com | The pyrrolidine ring is a key component of the pharmacophore. mdpi.com |

| Triptans (e.g., Eletriptan) | Migraine treatment. mdpi.com | A substituted pyrrolidine is integral to the molecular structure. mdpi.com |

| Antidiabetic Agents | PPARα/γ dual agonists for diabetes. nih.gov | The cis-configuration of substituents on the pyrrolidine ring is preferred for activity. nih.gov |

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern synthetic science, enabling the rational design of molecules and the prediction of reaction outcomes. patsnap.com For pyrrolidine-propanoate systems, these methods offer a pathway to accelerate discovery and optimize synthetic processes.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the structure of pyrrolidine derivatives with their biological activity. nih.govtandfonline.com These models help in designing new compounds with enhanced potency against targets like Mcl-1 or the MDM2-p53 interaction. nih.govscispace.com

Molecular Docking and Dynamics Simulations: Docking simulations predict how a molecule binds to a biological target, providing insights into key interactions. researchgate.netnih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-receptor complex over time. researchgate.net These tools are crucial for the rational design of new pyrrolidine-based inhibitors and for understanding their mechanism of action at an atomic level. tandfonline.com

Reaction Mechanism Elucidation: Quantum chemical modeling, using methods like Density Functional Theory (DFT), can elucidate complex reaction mechanisms. nih.gov For instance, DFT has been used to model the Nef-type rearrangement and subsequent cyclization to form a pyrrolidine ring, helping to identify the most stable intermediates and transition states. nih.gov This understanding is vital for optimizing reaction conditions to favor desired products and stereochemical outcomes.

Predictive Catalysis: Computational methods can be used to design new catalysts by modeling the transition states of catalyzed reactions. This allows for the in silico screening of potential catalyst structures to predict which will offer the highest levels of enantioselectivity, saving significant experimental time and resources.

The table below outlines key computational methods and their application to the study of pyrrolidine systems.

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Designing new bioactive molecules. nih.govscispace.com | Correlates molecular structure with biological activity; identifies favorable/unfavorable structural regions. nih.govscispace.com |

| Molecular Docking | Predicting ligand-protein binding. researchgate.netnih.gov | Binding affinity, preferred orientation, and key intermolecular interactions (e.g., hydrogen bonds). researchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing the stability of molecular complexes. researchgate.net | Provides insights into the dynamic behavior and stability of a drug-target complex over time. researchgate.net |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. nih.gov | Calculates energies of intermediates and transition states to map the reaction pathway. nih.gov |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl 2-pyrrolidin-3-ylpropanoate?

- Methodological Answer : The synthesis typically involves amine protection and esterification . Key steps include:

Protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .

Ester formation via reaction with methyl acrylate under anhydrous conditions.

- Critical Parameters :

- Temperature: 0–25°C for Boc protection to avoid decomposition.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility.

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress .

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Boc-Cl, Et₃N, DCM | Amine protection |

| 2 | Methyl acrylate, RT | Esterification |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of the Boc group (δ 1.4 ppm for tert-butyl protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 273.3 g/mol for related analogs) .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.

- Analytical Cross-Check : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in oxidation or reduction reactions?

- Methodological Answer :

- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to convert the ester to a carboxylic acid. Monitor intermediates via cyclic voltammetry .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to an alcohol. Kinetic studies under varying temperatures reveal activation energies .

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid |

| Reduction | LiAlH₄ | Alcohol |

Q. How should researchers address contradictory spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR with 2D-COSY to resolve overlapping proton signals.

- Replicate Synthesis : Repeat reactions to rule out batch-specific impurities.

- Advanced Techniques : X-ray crystallography (if crystals form) provides definitive structural confirmation .

Q. What role does the Boc group play in multi-step organic synthesis involving this compound?

- Methodological Answer :

- Temporary Protection : The Boc group shields the amine during subsequent reactions (e.g., alkylation).

- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, enabling further functionalization .

Q. How does the pyrrolidine ring influence the compound’s stability under varying pH or temperature conditions?

- Methodological Answer :

- pH Stability : The compound is stable in neutral conditions but hydrolyzes in strong acids/bases.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at –20°C in inert atmospheres .

Applications in Scientific Research

Q. What are the pharmacological applications of this compound?

- Methodological Answer :

- Prodrug Design : The Boc-protected amine serves as a masked functional group for targeted drug delivery.

- Enzyme Inhibition : Used to synthesize analogs for studying protease or kinase inhibition mechanisms .

Q. How can this compound be integrated into materials science research?

- Methodological Answer :

- Polymer Modification : The ester group enables copolymerization with acrylates for functionalized polymers.

- Surface Functionalization : React with silica nanoparticles to create bioactive coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.